

1-(2-Fluoro-6-nitrophenyl)ethanone IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(2-Fluoro-6-nitrophenyl)ethanone
Cat. No.:	B3046240

[Get Quote](#)

An In-depth Technical Guide to **1-(2-Fluoro-6-nitrophenyl)ethanone** for Advanced Research

Abstract

This technical guide provides a comprehensive overview of **1-(2-fluoro-6-nitrophenyl)ethanone**, a key chemical intermediate with significant applications in pharmaceutical and agrochemical research. We will delve into its core chemical identity, physicochemical properties, a representative synthetic pathway, and its distinct chemical reactivity. The document is structured to provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile building block in complex organic synthesis and novel molecular design.

Core Chemical Identity and Nomenclature

1-(2-Fluoro-6-nitrophenyl)ethanone is an aromatic ketone characterized by a phenyl ring substituted with a fluorine atom, a nitro group, and an acetyl group. The precise ortho-positioning of the fluoro and nitro groups relative to each other, and to the acetyl substituent, creates a unique electronic and steric environment that dictates its reactivity.

- IUPAC Name: **1-(2-Fluoro-6-nitrophenyl)ethanone**^[1]
- Common Synonyms: 2'-Fluoro-6'-nitroacetophenone

- CAS Number: 1214377-22-6[\[1\]](#)[\[2\]](#)

Molecular Structure:

Caption: Chemical structure of **1-(2-Fluoro-6-nitrophenyl)ethanone**.

Physicochemical and Safety Data

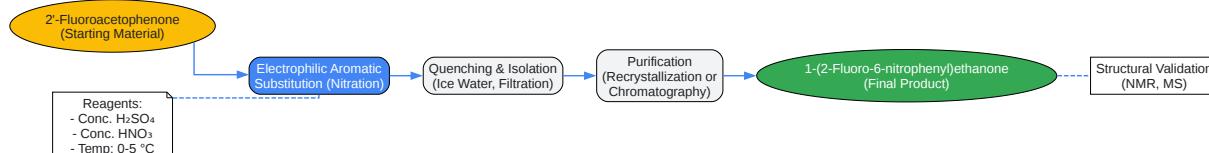
A summary of the key physical, chemical, and safety properties is essential for laboratory handling and reaction planning.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ FNO ₃	[2]
Molecular Weight	183.14 g/mol	[1] [2]
Appearance	White to yellow powder or crystals	[1]
Boiling Point	287.2 ± 20.0 °C at 760 mmHg (Predicted)	[2]
Storage Conditions	Store at room temperature in a dry, sealed container	[1] [2]
GHS Signal Word	Warning	[1]
GHS Pictogram	GHS07 (Exclamation Mark)	[1]
Hazard Statements	H302, H315, H319, H335	[1]
Precautionary Codes	P261, P305+P351+P338	[1]

Hazard Statement Key: H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[\[1\]](#)

Synthesis Pathway and Mechanistic Rationale

While multiple synthetic routes exist for substituted acetophenones, a common strategy involves the controlled nitration of a suitable precursor. The synthesis of **1-(2-fluoro-6-**


nitrophenyl)ethanone presents a regioselectivity challenge due to the directing effects of the existing substituents. A plausible approach is the nitration of 2'-fluoroacetophenone.

Experimental Protocol: Representative Synthesis

- Reaction Setup: To a cooled (0-5 °C) solution of 2'-fluoroacetophenone (1.0 eq) in concentrated sulfuric acid, add concentrated nitric acid (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
- Reaction Execution: Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Workup and Isolation: Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The resulting precipitate is collected by vacuum filtration.
- Purification: Wash the crude solid with cold water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to isolate the desired 2,6-disubstituted isomer from other potential isomers.
- Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

Causality and Strategic Considerations:

- Directing Effects: The acetyl group is a meta-director, while the fluorine atom is an ortho-, para-director. The nitration of 2'-fluoroacetophenone will yield a mixture of isomers. The steric hindrance from the acetyl group and the strong activating effect of the ortho-fluoro group can influence the formation of the 2,6-isomer, but separation from the 2,4- and other isomers is critical.
- Reaction Conditions: The use of strong acid and controlled low temperatures is crucial to prevent over-nitration and decomposition of the starting material, ensuring a cleaner reaction profile.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **1-(2-Fluoro-6-nitrophenyl)ethanone**.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of **1-(2-fluoro-6-nitrophenyl)ethanone** stems from the distinct reactivity of its three functional groups, which can be addressed selectively. This makes it a powerful scaffold for building molecular complexity.

Key Reactive Sites:

- **Aromatic Ring (Nucleophilic Aromatic Substitution - SNAr):** The presence of two strong electron-withdrawing groups (nitro and fluoro) ortho to a potential leaving group (fluorine) strongly activates the aromatic ring for SNAr reactions.^[3] This is the most significant feature of the molecule, allowing for the facile displacement of the fluorine atom by a wide range of nucleophiles (e.g., amines, thiols, alkoxides).^{[3][4]} This pathway is fundamental for introducing diverse side chains, a common strategy in lead optimization.
- **Nitro Group (Reduction):** The nitro group is readily reduced to an aniline derivative using standard methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reductants (e.g., SnCl₂).^[5] The resulting primary amine is a versatile functional handle for subsequent reactions such as amide bond formation, sulfonylation, or diazotization.

- Acetyl Group (Carbonyl and α -Carbon Chemistry): The ketone functionality offers multiple reaction possibilities. The electrophilic carbonyl carbon can be targeted by nucleophiles (e.g., Grignard reagents, organolithiums) to form tertiary alcohols. The α -protons of the methyl group are acidic and can be deprotonated to form an enolate, enabling aldol condensations and α -alkylation reactions.[5]

[Click to download full resolution via product page](#)

Caption: Key sites of chemical reactivity on the **1-(2-fluoro-6-nitrophenyl)ethanone** scaffold.

Applications in Research:

- Pharmaceutical Intermediate: This molecule is a valuable building block for synthesizing active pharmaceutical ingredients (APIs).[2] Its structure is a precursor for compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.[2]
- Scaffold for Heterocyclic Chemistry: The versatile functional handles allow for the construction of complex heterocyclic ring systems, which are prevalent in modern drug candidates. For instance, reduction of the nitro group followed by intramolecular condensation with the acetyl group can lead to quinoline or indole scaffolds.
- Fragment-Based Drug Design (FBDD): The defined conformational preference of 2'-fluoroacetophenone derivatives, which favor an s-trans conformation, provides valuable structural constraints.[6] This knowledge can be leveraged in computational and FBDD approaches to design ligands with higher binding affinity and specificity.

Conclusion

1-(2-Fluoro-6-nitrophenyl)ethanone is more than a simple chemical reagent; it is a strategically designed intermediate offering multiple, distinct points for chemical modification.

An in-depth understanding of its synthesis, the electronic interplay of its functional groups, and its predictable reactivity is paramount for its effective use. For researchers in drug discovery and process development, this compound provides a reliable and versatile platform for the rapid generation of diverse molecular libraries and the efficient synthesis of complex target molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-(2-Fluoro-6-nitrophenyl)ethanone | 1214377-22-6 [sigmaaldrich.com]
- 2. 1-(2-Fluoro-6-nitrophenyl)ethanone [myskinrecipes.com]
- 3. nbino.com [nbino.com]
- 4. Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cel ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07978F [pubs.rsc.org]
- 5. nbino.com [nbino.com]
- 6. Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ^1H – ^{19}F and ^{13}C – ^{19}F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(2-Fluoro-6-nitrophenyl)ethanone IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3046240#1-2-fluoro-6-nitrophenyl-ethanone-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com